N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-23(2)14-29-20-12-17(8-10-19(20)25-22(23)27)24-21(26)13-28-18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,13-14H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOYZISSIADCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzoxazepine ring system and a naphthalenic moiety. Its molecular formula is , with a molecular weight of approximately 314.39 g/mol. The presence of functional groups such as the dimethyl and oxo groups contributes to its biological activity.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of farnesyl diphosphate synthase and squalene synthase, which are crucial in cholesterol biosynthesis .
- Cellular Signaling Modulation : It interacts with various cellular receptors and signaling pathways that regulate cell proliferation and apoptosis. This interaction can lead to therapeutic effects in cancer models.
Biological Activity Data
The biological activity of this compound has been evaluated in several studies:
Case Study 1: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The compound was tested against HeLa cells and showed an IC50 value indicating potent activity against tumor growth.
Case Study 2: Cholesterol Biosynthesis Inhibition
Research highlighted the compound's ability to inhibit cholesterol biosynthesis through the inhibition of key enzymes like squalene synthase. In animal models (e.g., rats), administration resulted in reduced cholesterol levels when dosed appropriately (ED50: 32 mg/kg) .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on synthesis, physicochemical properties, and spectral characteristics.
Structural Features
Key Observations :
- The naphthalen-2-yloxy group in the target compound may confer distinct π-π stacking interactions compared to naphthalen-1-yloxy derivatives (e.g., 6a, 6m) .
Comparison :
- The target compound’s synthesis is inferred to require multi-step ring-closing strategies, contrasting with the efficient copper-catalyzed cycloaddition used for triazole analogs .
Physicochemical Properties
*logP estimated using fragment-based methods.
Key Observations :
- The target compound’s higher molecular weight and logP compared to 6a suggest enhanced membrane permeability but reduced solubility.
- Chlorine substitution in 6m increases logP relative to the target compound .
Spectral Characteristics
Comparison :
- The target compound’s IR spectrum would show two distinct C=O stretches (amide and ketone), absent in triazole analogs.
- Methyl groups in the benzoxazepine core would produce distinct upfield NMR signals (~1.2–1.5 ppm) .
Q & A
Q. What strategies improve yield in the final coupling step?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
